N-[4-(5-cyano-4-methyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazol-1-yl)phenyl]acetamide
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Description
Synthesis Analysis
The synthesis of similar compounds, such as polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives, has been reported . These compounds are synthesized using a multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst .Scientific Research Applications
Synthesis and Biological Evaluation
Several studies focus on the synthesis of novel compounds with potential anticancer activity. For example, Evren et al. (2019) described the synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents, demonstrating selective cytotoxicity against lung adenocarcinoma cells (Evren et al., 2019). Similarly, Gouda et al. (2010) synthesized anthraquinone derivatives incorporating pyrazole moiety, evaluating their antimicrobial activities (Gouda et al., 2010).
Antimicrobial and Cytotoxic Activity
The antimicrobial and cytotoxic activities of novel compounds are a significant area of research. Lesyk et al. (2007) synthesized new thiazolo[3,2-b][1,2,4]triazol-6-ones and evaluated their anticancer activity, revealing promising results against various cancer cell lines (Lesyk et al., 2007). Darwish et al. (2014) explored the synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety (Darwish et al., 2014).
Anticancer Screening and Molecular Docking Studies
Dhuda et al. (2021) reported the click chemistry-based synthesis of 1-formyl-naphthalen-2-yloxymethyl-1,2,3-triazoles and their anticancer screening, highlighting the potential of synthesized molecules against various cancer cell lines (Dhuda et al., 2021). Hassan et al. (2022) conducted biological and cheminformatics studies on triazole-based derivatives as potent inhibitors against mushroom tyrosinase, identifying compounds with significant inhibitory activity (Hassan et al., 2022).
Properties
IUPAC Name |
N-[4-(8-cyano-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaen-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O/c1-14-18-11-12-27(17-9-7-16(8-10-17)25-15(2)29)23(18)28-21-6-4-3-5-20(21)26-22(28)19(14)13-24/h3-10H,11-12H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEGEACSNDFNCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C4=C1CCN4C5=CC=C(C=C5)NC(=O)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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